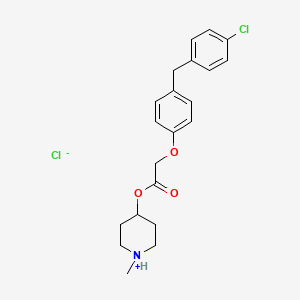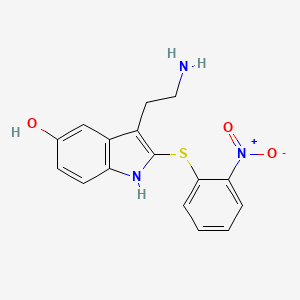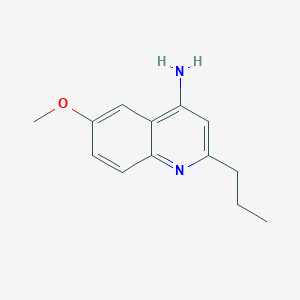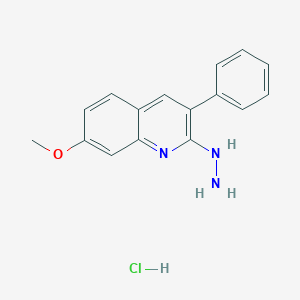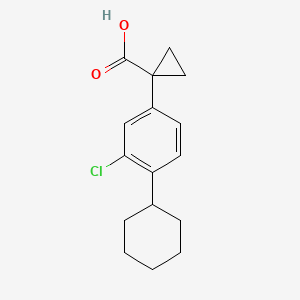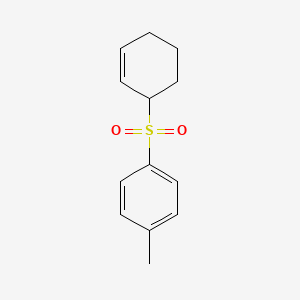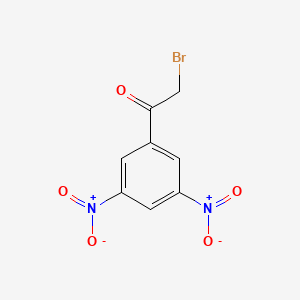
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride is a chemical compound known for its unique structure and diverse applications in various fields. It is characterized by the presence of methoxy groups, a morpholinomethyl group, and a benzophenone core, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2,4-dimethoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2,4-dimethoxy-3-morpholinomethylbenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance the production rate and maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid, while reduction of the benzophenone core can produce 2,4-dimethoxy-3-morpholinomethylbenzyl alcohol .
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy groups and the morpholinomethyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparación Con Compuestos Similares
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride can be compared with other similar compounds, such as:
2,4-Dimethoxybenzaldehyde: Shares the methoxy groups but lacks the morpholinomethyl and benzophenone moieties.
3-Morpholinomethylbenzophenone: Contains the morpholinomethyl and benzophenone groups but lacks the methoxy groups.
2,4-Dimethoxybenzophenone: Contains the methoxy and benzophenone groups but lacks the morpholinomethyl group.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
58324-30-4 |
|---|---|
Fórmula molecular |
C20H24ClNO4 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
[2,4-dimethoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]-phenylmethanone;chloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-23-18-9-8-16(19(22)15-6-4-3-5-7-15)20(24-2)17(18)14-21-10-12-25-13-11-21;/h3-9H,10-14H2,1-2H3;1H |
Clave InChI |
OOXIAQFLAQAZIA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)OC)C[NH+]3CCOCC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)

![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
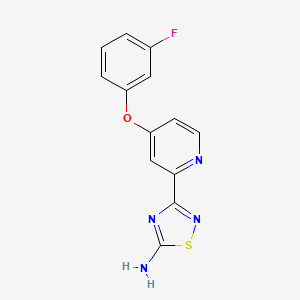
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
